N-Ethyl-5-nitropyridin-2-amine
Overview
Description
“N-Ethyl-5-nitropyridin-2-amine” is an organic compound with the molecular formula C7H9N3O2 . It is also known by other names such as “2-N-Ethylamino-5-nitropyridine”, “2-Pyridinamine, N-ethyl-5-nitro-”, and "Ethyl-(5-nitro-pyridin-2-yl)-amine" .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including “this compound”, has been discussed in several papers . One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . Another method involves starting with diethyl 3-oxopentanedioate, which is treated with triethylorthoformate and acetic anhydride, followed by treatment with a concentrated ammonia solution .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CCNC1=CC=C(C=N1)N+[O-]
. Chemical Reactions Analysis
The reactions of nitropyridine derivatives have been studied in various contexts . For instance, the reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate resulted in the elimination of the amino group and reduction of the nitro group .Scientific Research Applications
Nitrosamines and Environmental Impact
Nitrosamines, including those related to N-Ethyl-5-nitropyridin-2-amine, have been extensively studied for their formation and impact on environmental and health safety. Research highlights include:
Biogenic Amines and Nitrosamine Formation : Biogenic amines in fish, such as histamine and cadaverine, play roles in food safety, spoilage, and nitrosamine formation. The mechanisms through which these amines contribute to nitrosamine formation under specific conditions, such as impure salt presence and temperature effects, are critical for understanding food safety and potential risks associated with nitrosamine carcinogens (Bulushi et al., 2009).
Carcinogen Biomarkers in Tobacco and Cancer : The study of urinary carcinogen metabolites, including nitrosamines, provides insights into the relationship between tobacco use, cancer, and environmental exposure to carcinogens. This research underscores the importance of monitoring and controlling nitrosamine levels to mitigate cancer risks (Hecht, 2002).
Selective Catalytic Reduction of Nitro Compounds : The catalytic reduction of aromatic nitro compounds, including pathways to amines, isocyanates, carbamates, and ureas, showcases the chemical versatility of these compounds. Understanding these reactions is vital for their applications in organic synthesis and industrial processes (Tafesh & Weiguny, 1996).
NDMA and Its Precursors in Water Treatment : Research on N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater highlights the challenges and strategies for removing these compounds during treatment processes. Identifying and controlling NDMA precursors is crucial for ensuring water safety and addressing the risks associated with nitrosamine contamination (Sgroi et al., 2018).
Lactic Acid Bacteria and Reduction of Toxic Substances : The role of lactic acid bacteria in reducing toxic substances, including nitrosamines, in food highlights a promising avenue for improving food safety. These bacteria can directly decrease harmful substances through mechanisms such as adsorption and degradation, offering a biological approach to reducing foodborne risks (Shao et al., 2021).
Future Directions
Mechanism of Action
- Its interaction with cellular targets may involve:
- Electrophilic Aromatic Substitution : Although the exact mechanism is not confirmed, it could proceed via a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position on the pyridine ring .
- Hydrazine Addition and Reduction : In related compounds, such as 2-amino-5-nitropyridine, hydrazine hydrate adds to the N–C₂ bond, followed by elimination of ammonia and reduction of the nitro group to an amino group .
Mode of Action
Biochemical Analysis
Biochemical Properties
N-Ethyl-5-nitropyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in the compound’s efficacy and potency. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range results in optimal effects, while doses outside this range can lead to negative outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions. These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and proteins, affecting mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear proteins .
Properties
IUPAC Name |
N-ethyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-7-4-3-6(5-9-7)10(11)12/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSKOYSJGIUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218010 | |
Record name | N-Ethyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67730-09-0 | |
Record name | N-Ethyl-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67730-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-5-nitropyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067730090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 67730-09-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132420 | |
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Record name | N-Ethyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-5-nitropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYL-5-NITROPYRIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX009BG5FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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